Sephadex G-150 is a specialized gel filtration medium primarily composed of cross-linked dextran. It is widely utilized in biochemical laboratories for the size-based separation of biomolecules, particularly proteins and polysaccharides. The compound is characterized by its ability to fractionate molecules with molecular weights ranging from 5,000 to 150,000 Daltons, making it suitable for various applications in protein purification and analysis .
Sephadex G-150 is manufactured through the cross-linking of dextran with epichlorohydrin, a process that creates a three-dimensional network of polymer chains. This structure results in a porous gel that allows for the selective passage of molecules based on size. It falls under the category of gel filtration media, which are essential tools in chromatography for separating macromolecules in biological research .
The synthesis of Sephadex G-150 involves several key steps:
This synthesis process ensures that the resulting gel has specific physical characteristics suitable for effective separation during chromatography.
The molecular structure of Sephadex G-150 is characterized by its three-dimensional network formed by cross-linked dextran chains. The average pore size allows for the accommodation of molecules up to 150 kDa, while smaller molecules can enter the pores and elute more slowly than larger ones .
The chemical formula for dextran varies based on its molecular weight but generally can be represented as , where indicates the degree of polymerization.
Sephadex G-150 does not typically participate in chemical reactions; rather, it functions as a passive medium in size exclusion chromatography. Its primary role is to separate molecules based on size without engaging in chemical interactions. The gel swells in aqueous solutions but remains chemically inert, minimizing non-specific adsorption during separations .
In practical applications, Sephadex G-150 is often used for desalting biomolecules or separating proteins from small contaminants such as salts or buffer components .
The mechanism of action for Sephadex G-150 relies on size exclusion chromatography. This process involves:
This selective separation allows researchers to isolate specific biomolecules based on size.
Sephadex G-150 has numerous applications in scientific research:
The development of Sephadex technology represents a landmark achievement in separation science, originating from the collaborative academic-industrial environment between Uppsala University and Pharmacia AB in 1959. This innovation stemmed from foundational work by Jerker Porath and Per Flodin, who pioneered gel filtration techniques to overcome the limitations of existing separation methods. Sephadex (a portmanteau of "Separation Pharmacia Dextran") introduced a revolutionary approach to biomolecule separation based on molecular size rather than chemical affinity. The initial Sephadex types (G-10 to G-200) were developed through systematic cross-linking optimization of dextran polymers, creating matrices with defined pore sizes. The G-150 variant emerged as a crucial intermediary in this series, designed specifically for separating medium-to-large globular proteins and macromolecular complexes that were poorly resolved by earlier G-types. This technology transfer from academic research to industrial application resulted in 49 distinct products derived from the core epichlorohydrin cross-linked dextran technology, fundamentally transforming biochemical separation workflows [1] [3] [6].
Sephadex G-150 consists of macroscopic beads (40-120 μm diameter) synthetically derived from the natural polysaccharide dextran, a polymer of D-glucose units. The three-dimensional network is created through epichlorohydrin-mediated cross-linking, forming stable ether bonds between hydroxyl groups on adjacent dextran chains. This cross-linking density determines the matrix's porosity and fractionation range, with G-150 exhibiting intermediate cross-linking compared to other G-types. The chemical structure features abundant hydroxyl groups that create a hydrophilic surface, enabling compatibility with aqueous buffers while minimizing non-specific adsorption. Unlike ion-exchange variants (DEAE-, QAE-, CM-, or SP-Sephadex), the base G-150 matrix contains no charged functional groups, relying solely on size exclusion principles. The degree of cross-linking directly correlates with the gel's "water regain" value – a key parameter defining the matrix's swelling capacity and exclusion characteristics. For G-150, this controlled porosity enables fractionation of biomolecules within the 5,000-300,000 Dalton range for globular proteins, making it particularly suitable for separating enzymes, antibodies, and protein complexes prevalent in biological systems [1] [3] [4].
Sephadex G-150 introduced several transformative innovations to chromatography practice:
Table 1: Fractionation Characteristics of Sephadex G-150 Compared to Related Media
Parameter | Sephadex G-150 | Sephadex G-100 | Sephadex G-200 |
---|---|---|---|
Fractionation Range (Globular Proteins) | 5,000-300,000 Da | 4,000-150,000 Da | 5,000-600,000 Da |
Fractionation Range (Dextrans) | 1,000-150,000 Da | 1,000-100,000 Da | 1,000-200,000 Da |
Bead Diameter (Dry) | 40-120 μm | 40-120 μm | 40-120 μm |
Water Regain (mL/g dry gel) | 15 ± 1.5 | 10 ± 1.0 | 20 ± 2.0 |
Exclusion Limit (Globular Proteins) | ~300 kDa | ~150 kDa | ~600 kDa |
The separation mechanism of Sephadex G-150 relies on differential partitioning between the mobile phase and the stationary porous phase. Molecules larger than the largest pores (≥300 kDa globular proteins) are completely excluded and elute in the void volume (V₀). Intermediate-sized molecules penetrate pores according to their hydrodynamic diameter, eluting between V₀ and the total volume (Vₜ), while small molecules (salts, solvents) access the entire pore volume. For globular proteins, the optimal separation range is 5,000-300,000 Daltons, with peak resolution between 30,000-150,000 Daltons. The partition coefficient (Kav) is calculated as (Ve - V₀)/(Vt - V₀), where Ve is the elution volume. Linear molecules like dextrans exhibit different elution profiles than globular proteins of equivalent molecular weight due to differences in hydrodynamic diameter. This matrix effectively separates immunoglobulin G (150 kDa) from albumin (67 kDa), or resolves multi-enzyme complexes like pyruvate dehydrogenase (∼100-150 kDa) from their individual subunits [1] [2] [7].
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